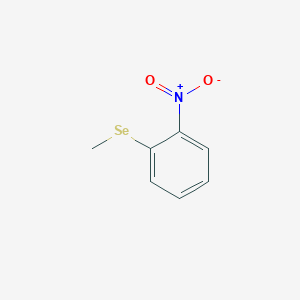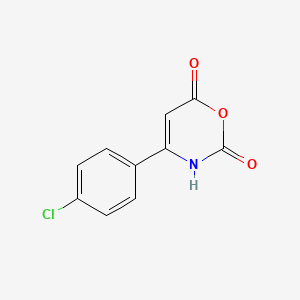
9-benzyl-1-methyl-8-propyl-3H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-benzyl-1-methyl-8-propyl-3H-purine-2,6-dione is a derivative of xanthine, a purine-based alkaloid. . This compound, like other xanthine derivatives, is of interest for its potential biological activities and therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-benzyl-1-methyl-8-propyl-3H-purine-2,6-dione typically involves the alkylation of xanthine derivatives. The regio-selective N-alkylation reaction at different –NH sites of xanthine is a key strategy. The reactivity pattern of the –NH groups at N1, N3, and N7 positions of xanthine follows the order N7 > N3 > N1 . Selective protection and deprotection at N3 and/or N7 sites are crucial steps in developing the synthesis scheme.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar alkylation techniques, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
9-benzyl-1-methyl-8-propyl-3H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the purine ring, potentially forming new derivatives.
Reduction: Reduction reactions can alter the functional groups attached to the purine ring.
Substitution: Nucleophilic substitution reactions are common, especially at the benzyl and propyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the benzyl or propyl positions.
Wissenschaftliche Forschungsanwendungen
9-benzyl-1-methyl-8-propyl-3H-purine-2,6-dione has several scientific research applications:
Chemistry: It serves as a scaffold for developing new xanthine derivatives with potential biological activities.
Industry: The compound’s derivatives are explored for their use in pharmaceuticals and as biochemical research tools.
Wirkmechanismus
The mechanism of action of 9-benzyl-1-methyl-8-propyl-3H-purine-2,6-dione involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of phosphodiesterase 9A, an enzyme involved in the signal transduction pathway in the brain, kidney, liver, lungs, and heart . By inhibiting this enzyme, the compound can modulate levels of cyclic guanosine monophosphate (cGMP), affecting various physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): Contains methyl groups at R1, R3, and R7 positions.
Theobromine (3,7-dimethylxanthine): Contains two methyl groups at R3 and R7 positions.
Theophylline (1,3-dimethylxanthine): Contains methyl groups at R1 and R3 positions.
Uniqueness
9-benzyl-1-methyl-8-propyl-3H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its benzyl and propyl groups contribute to its unique interaction with molecular targets, differentiating it from other xanthine derivatives .
Eigenschaften
CAS-Nummer |
61080-47-5 |
|---|---|
Molekularformel |
C16H18N4O2 |
Molekulargewicht |
298.34 g/mol |
IUPAC-Name |
9-benzyl-1-methyl-8-propyl-3H-purine-2,6-dione |
InChI |
InChI=1S/C16H18N4O2/c1-3-7-12-17-13-14(18-16(22)19(2)15(13)21)20(12)10-11-8-5-4-6-9-11/h4-6,8-9H,3,7,10H2,1-2H3,(H,18,22) |
InChI-Schlüssel |
OJEJDIBPPLGNIE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC2=C(N1CC3=CC=CC=C3)NC(=O)N(C2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14603643.png)

![1-[2-(4-Fluorophenyl)-2-methoxy-1-oxa-6-azaspiro[2.5]octan-6-yl]ethan-1-one](/img/structure/B14603648.png)


![1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl-](/img/structure/B14603669.png)
methylidene}-1-methylimidazolidine](/img/structure/B14603680.png)

![7-(1-Methyl-1H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14603690.png)



